molecular formula C11H13N3O3 B3025290 4,7-dimethoxy-1H-indole-2-carbohydrazide CAS No. 1134334-82-9

4,7-dimethoxy-1H-indole-2-carbohydrazide

Cat. No.: B3025290
CAS No.: 1134334-82-9
M. Wt: 235.24 g/mol
InChI Key: WPFNJKJJDPYHED-UHFFFAOYSA-N
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Scientific Research Applications

Future Directions

The indole compounds possessing carbohydrazide functionality, such as 4,7-dimethoxy-1H-indole-2-carbohydrazide, are found to be more promising antioxidant targets than the 2-(indol-2-yl)-1,3,4-oxadiazole systems . Nʹ-Benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide, a member of the dimethoxyindole-2-carbohydrazide group, demonstrated a better inhibition performance than the standards . Additionally, extremely important results were obtained in the anticholinesterase enzyme inhibition assays in the case of 2-(indol-2-yl)-1,3,4-oxadiazole derivatives . These findings suggest potential future directions for the development of new antioxidants and anticholinesterase agents.

Preparation Methods

The synthesis of 4,7-dimethoxy-1H-indole-2-carbohydrazide typically starts from methyl 4,6-dimethoxy-1H-indole-2-carboxylate. This precursor undergoes cyclodehydration to generate the corresponding 2-(indol-2-yl)-1,3,4-oxadiazole scaffolds in the presence of N,N-diisopropylethylamine and p-toluenesulfonyl chloride in acetonitrile . The reaction conditions involve heating and the use of specific reagents to facilitate the transformation.

Chemical Reactions Analysis

4,7-Dimethoxy-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

Properties

IUPAC Name

4,7-dimethoxy-1H-indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-16-8-3-4-9(17-2)10-6(8)5-7(13-10)11(15)14-12/h3-5,13H,12H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFNJKJJDPYHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601223273
Record name 4,7-Dimethoxy-1H-indole-2-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134334-82-9
Record name 4,7-Dimethoxy-1H-indole-2-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1134334-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dimethoxy-1H-indole-2-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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